molecular formula C15H17BO4 B14776427 (3-(Benzyloxy)-4-ethoxyphenyl)boronic acid CAS No. 1003042-53-2

(3-(Benzyloxy)-4-ethoxyphenyl)boronic acid

Cat. No.: B14776427
CAS No.: 1003042-53-2
M. Wt: 272.11 g/mol
InChI Key: KBIXZGRNHSKIMG-UHFFFAOYSA-N
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Description

(3-(Benzyloxy)-4-ethoxyphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with benzyloxy and ethoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Benzyloxy)-4-ethoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert conditions .

Industrial Production Methods

Industrial production of boronic acids, including this compound, often employs similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

(3-(Benzyloxy)-4-ethoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium acetate or sodium hydroxide.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(Benzyloxy)-4-ethoxyphenyl)boronic acid is unique due to the presence of both benzyloxy and ethoxy groups, which can influence its reactivity and steric properties. These substituents can enhance its solubility and make it a more versatile reagent in organic synthesis .

Properties

CAS No.

1003042-53-2

Molecular Formula

C15H17BO4

Molecular Weight

272.11 g/mol

IUPAC Name

(4-ethoxy-3-phenylmethoxyphenyl)boronic acid

InChI

InChI=1S/C15H17BO4/c1-2-19-14-9-8-13(16(17)18)10-15(14)20-11-12-6-4-3-5-7-12/h3-10,17-18H,2,11H2,1H3

InChI Key

KBIXZGRNHSKIMG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)OCC)OCC2=CC=CC=C2)(O)O

Origin of Product

United States

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